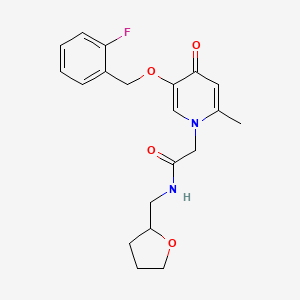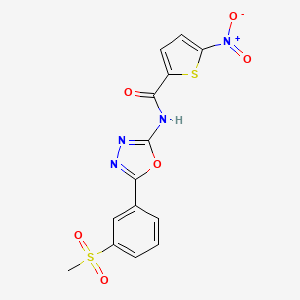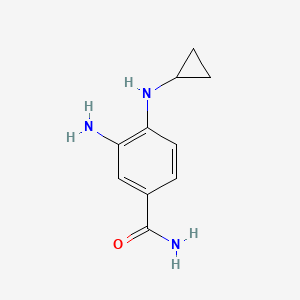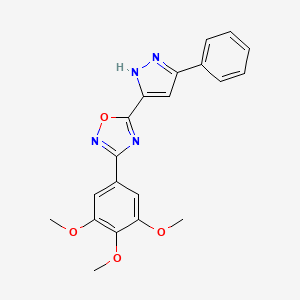![molecular formula C20H19ClN2O3S B2376439 4-[3-(4-Chlorophenyl)sulfonyl-6-methylquinolin-4-yl]morpholine CAS No. 866845-09-2](/img/structure/B2376439.png)
4-[3-(4-Chlorophenyl)sulfonyl-6-methylquinolin-4-yl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(4-Chlorophenyl)sulfonyl-6-methylquinolin-4-yl]morpholine is a complex organic compound that features a quinoline core, a morpholine ring, and a chlorophenyl sulfonyl group
准备方法
The synthesis of 4-[3-(4-Chlorophenyl)sulfonyl-6-methylquinolin-4-yl]morpholine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonyl group: This step often involves the reaction of the quinoline derivative with a sulfonyl chloride, such as 4-chlorobenzenesulfonyl chloride, in the presence of a base.
Attachment of the morpholine ring: The final step involves the nucleophilic substitution reaction where the morpholine ring is introduced to the quinoline-sulfonyl intermediate.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
化学反应分析
4-[3-(4-Chlorophenyl)sulfonyl-6-methylquinolin-4-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring or the quinoline core, depending on the reaction conditions and reagents used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction and conditions employed.
科学研究应用
4-[3-(4-Chlorophenyl)sulfonyl-6-methylquinolin-4-yl]morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-[3-(4-Chlorophenyl)sulfonyl-6-methylquinolin-4-yl]morpholine involves its interaction with specific molecular targets. The quinoline core is known to interact with DNA and enzymes, potentially inhibiting their function. The sulfonyl group may enhance the compound’s ability to penetrate cell membranes, while the morpholine ring can improve its solubility and bioavailability. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects.
相似化合物的比较
Similar compounds to 4-[3-(4-Chlorophenyl)sulfonyl-6-methylquinolin-4-yl]morpholine include other quinoline derivatives such as chloroquine and hydroxychloroquine. These compounds share the quinoline core but differ in their substituents, which can significantly impact their biological activity and applications. The presence of the morpholine ring and the chlorophenyl sulfonyl group in this compound makes it unique, potentially offering different pharmacokinetic and pharmacodynamic properties compared to other quinoline derivatives.
References
- Selection of boron reagents for Suzuki–Miyaura coupling
- Recent progress in the synthesis of morpholines
- Synthesis and therapeutic potential of quinoline derivatives
属性
IUPAC Name |
4-[3-(4-chlorophenyl)sulfonyl-6-methylquinolin-4-yl]morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3S/c1-14-2-7-18-17(12-14)20(23-8-10-26-11-9-23)19(13-22-18)27(24,25)16-5-3-15(21)4-6-16/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYWSCXTVNMJQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-({[2,3'-bifuran]-5-yl}methyl)-1H-indole-2-carboxamide](/img/structure/B2376357.png)


![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2376361.png)

amine](/img/structure/B2376366.png)

![methyl 4-{[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2376369.png)
![1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorobenzenesulfonyl)propan-1-one](/img/structure/B2376370.png)




![5-Oxaspiro[3.5]nonane-6-carboxylic acid](/img/structure/B2376379.png)
